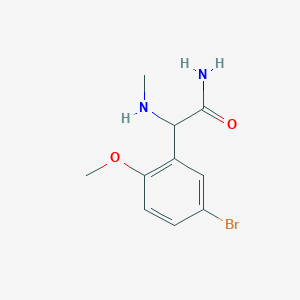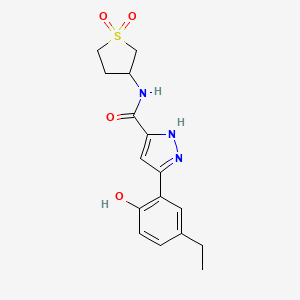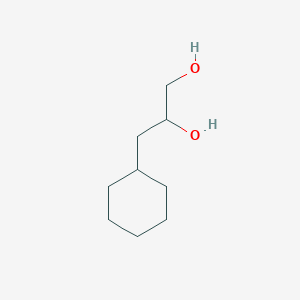
2-(5-Bromo-2-methoxyphenyl)-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-methoxyphenyl)-2-(methylamino)acetamide is an organic compound that features a brominated aromatic ring, a methoxy group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-(methylamino)acetamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated intermediate is then reacted with methylamine to introduce the methylamino group. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Acetylation: The final step involves the acetylation of the methylamino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles like hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol, amines in ethanol, or thiols in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(5-Bromo-2-methoxyphenyl)-2-(methylamino)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide: Similar structure with a chlorine atom instead of bromine.
2-(5-Fluoro-2-methoxyphenyl)-2-(methylamino)acetamide: Similar structure with a fluorine atom instead of bromine.
2-(5-Iodo-2-methoxyphenyl)-2-(methylamino)acetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-2-(methylamino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-(5-bromo-2-methoxyphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-13-9(10(12)14)7-5-6(11)3-4-8(7)15-2/h3-5,9,13H,1-2H3,(H2,12,14) |
Clé InChI |
FUWISXRNFUFADM-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=C(C=CC(=C1)Br)OC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)


![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)

![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)

![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)

![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)

